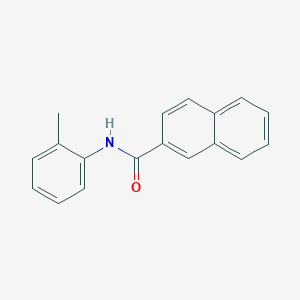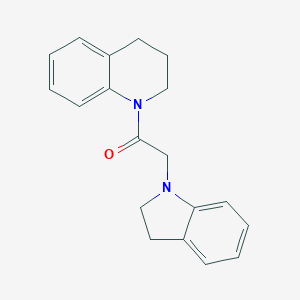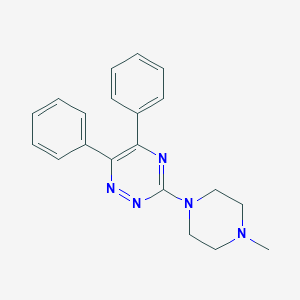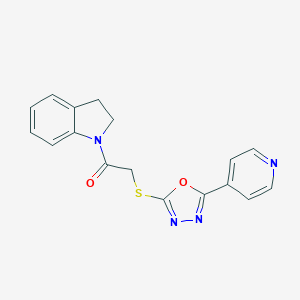
N-(2-methylphenyl)naphthalene-2-carboxamide
Descripción general
Descripción
“N-(2-methylphenyl)naphthalene-2-carboxamide” is a naphthalenecarboxamide . It is a compound resulting from the formal condensation of the carboxy group of 2-naphthoic acid with ammonia . The molecular formula of this compound is C18H15NO2 .
Molecular Structure Analysis
The molecular structure of “N-(2-methylphenyl)naphthalene-2-carboxamide” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI of the compound isInChI=1S/C18H15NO2/c1-12-6-2-5-9-16 (12)19-18 (21)15-10-13-7-3-4-8-14 (13)11-17 (15)20/h2-11,20H,1H3, (H,19,21) .
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Properties : Naphthalene carboxanilides have demonstrated significant antibacterial and antimycobacterial activities. For instance, certain naphthalene-1-carboxanilides exhibited higher activity against Mycobacterium avium subsp. paratuberculosis than standard antibiotics like rifampicin and ciprofloxacin, and were found to be non-toxic to human monocytic leukemia THP-1 cells (Goněc et al., 2014). Another study on ring-substituted 3-hydroxynaphthalene-2-carboxanilides revealed significant activity against Staphylococcus strains and mycobacterial species (Kos et al., 2013).
Inhibition of Photosynthetic Electron Transport : These compounds have shown the ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. The PET-inhibiting activity of some naphthalene carboxamides was found to be significant, indicating potential applications in herbicide development (Goněc et al., 2013).
Crystal Structure Analysis for Nucleophile-Electrophile Interactions : Studies have explored the crystal structures of various naphthalene derivatives to understand nucleophile-electrophile interactions, which are crucial in organic and medicinal chemistry (Schweizer et al., 1978).
Potential in Anticoagulant Screening : Naphthalene carboxamides have also been evaluated for their anticoagulant effects. This includes the synthesis and screening of various derivatives for their impact on blood coagulation processes (Nguyen & Ma, 2017).
Synthesis and Characterization for Medicinal Applications : The synthesis and characterization of various naphthalene derivatives, including carboxamides, have been explored for potential applications in medicinal chemistry. This includes the development of new compounds with antimicrobial and antitubercular properties (Goněc et al., 2015).
Exploration in Material Science and Supramolecular Chemistry : Naphthalene diimides, a related class of compounds, have been investigated for their applications in material science and supramolecular chemistry, including their use in sensors, molecular switches, and artificial photosynthesis (Kobaisi et al., 2016).
Anaerobic Degradation in Environmental Studies : The anaerobic degradation of naphthalene and its derivatives has been studied in relation to environmental microbiology, particularly in the context of sulfate-reducing cultures, highlighting its relevance in bioremediation (Meckenstock et al., 2000).
Propiedades
IUPAC Name |
N-(2-methylphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-13-6-2-5-9-17(13)19-18(20)16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEADKKZZBWUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330112 | |
| Record name | N-(2-methylphenyl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methylphenyl)naphthalene-2-carboxamide | |
CAS RN |
413616-81-6 | |
| Record name | N-(2-methylphenyl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B496893.png)

![N-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B496897.png)
![5-oxo-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl benzoate](/img/structure/B496899.png)
![N-(methylcarbamoyl)-2-[[4-(phenylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B496900.png)
![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B496901.png)
![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 2-furoate](/img/structure/B496902.png)
![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl benzoate](/img/structure/B496904.png)
![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 4-fluorobenzoate](/img/structure/B496905.png)
![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl acetate](/img/structure/B496907.png)



![Ethyl 5-morpholino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B496914.png)